Product packaging for MK-0952(Cat. No.:CAS No. 934995-87-6)

MK-0952

Cat. No.: B1677241
CAS No.: 934995-87-6
M. Wt: 483.5 g/mol
InChI Key: PSYPBAHXIIVDCJ-FCHUYYIVSA-N
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Description

Contextualization within Phosphodiesterase Inhibition Research Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic nucleotides, specifically cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are crucial second messengers involved in a wide array of cellular functions. By regulating the intracellular levels of cAMP and cGMP, PDEs play a significant role in various physiological and pathological processes, including those in the brainnih.govtandfonline.com. Dysregulation of cyclic nucleotide signaling has been implicated in the pathomechanisms of several neurological and psychiatric disorderstandfonline.commdpi.com.

PDE inhibitors, by preventing the degradation of cAMP and/or cGMP, enhance intracellular cyclic nucleotide signaling nih.govtandfonline.com. This mechanism has positioned PDE inhibitors as potential therapeutic agents for conditions where restoring or augmenting these signaling pathways could be beneficial nih.govtandfonline.com. The PDE superfamily consists of 11 families (PDE1-PDE11), each with distinct substrate specificities, regulatory properties, and tissue distribution nih.gov. PDE4 is a cAMP-specific family comprising four genes (PDE4A-D), which are expressed as multiple variants and are particularly relevant in immune cells, epithelial cells, and brain cells frontiersin.orgtandfonline.com. Inhibition of PDE4 leads to elevated cAMP levels, influencing various cellular processes, including those critical for neuronal function, plasticity, and inflammatory responses mdpi.comfrontiersin.orgmdpi.com. MK-0952 is characterized as a selective inhibitor of phosphodiesterase 4 (PDE4) nih.govnih.govmedkoo.com.

Rationale for Investigating this compound in Central Nervous System Disorders The rationale for investigating PDE4 inhibitors like this compound in CNS disorders stems from the critical role of cAMP signaling in brain function, particularly in areas related to memory, learning, and cognitive processesnih.govtandfonline.commdpi.com. cAMP is essential for synaptic plasticity and the formation of long-term memory, primarily through the activation of protein kinase A (PKA) and subsequent phosphorylation of the cAMP response element-binding protein (CREB), a transcription factor vital for neuronal plasticitymdpi.comnih.gov. Alterations in cAMP levels and CREB signaling have been observed in neurodegenerative diseases such as Alzheimer's disease (AD)mdpi.comnih.gov.

Preclinical studies with various PDE inhibitors, including PDE4 inhibitors, have demonstrated pro-cognitive and memory-enhancing effects in animal models nih.govtandfonline.com. Given the involvement of PDE4 isoforms in cognitive processes and their expression in brain regions like the hippocampus and cortex, inhibiting PDE4 has been explored as a strategy to improve cognitive function in conditions like age-related cognitive decline and AD nih.govmdpi.comalzdiscovery.org. This compound was specifically investigated for its potential to treat long-term memory loss and mild cognitive impairment nih.govnih.govmedkoo.com.

Historical Overview of this compound Development and Research Trajectory The development of PDE4 inhibitors for CNS indications has been influenced by earlier compounds like rolipram (B1679513), which demonstrated efficacy in preclinical models but faced limitations due to dose-limiting side effects such as nausea and vomitingfrontiersin.orgmdpi.com. This led to a search for more selective PDE4 inhibitors with improved tolerability profilesfrontiersin.orgmdpi.com.

This compound emerged from research efforts focused on discovering selective PDE4 inhibitors targeting CNS applications nih.govresearchgate.netresearchgate.net. Its discovery as a selective PDE4 inhibitor for the potential treatment of long-term memory loss and mild cognitive impairment was reported nih.govnih.govmedkoo.com. Preclinical studies supported its investigation for cognitive improvement mdpi.comnih.govresearchgate.net. This compound progressed to clinical trials, including a Phase II study in patients with mild to moderate AD nih.govtandfonline.commdpi.comalzdiscovery.orgresearchgate.net. This Phase II study was completed in 2008, although the results have not been publicly disclosed tandfonline.comalzdiscovery.orgresearchgate.net. The research trajectory of this compound highlights the academic and pharmaceutical interest in targeting PDE4 for cognitive disorders, while also underscoring the challenges in translating preclinical findings to clinical success, as evidenced by the undisclosed outcome of its Phase II trial tandfonline.comalzdiscovery.orgresearchgate.net.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H22FN3O4 B1677241 MK-0952 CAS No. 934995-87-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R)-2-[4-[3-[3-(cyclopropylcarbamoyl)-4-oxo-1,8-naphthyridin-1-yl]phenyl]-2-fluorophenyl]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22FN3O4/c29-24-12-16(6-9-19(24)21-13-22(21)28(35)36)15-3-1-4-18(11-15)32-14-23(27(34)31-17-7-8-17)25(33)20-5-2-10-30-26(20)32/h1-6,9-12,14,17,21-22H,7-8,13H2,(H,31,34)(H,35,36)/t21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSYPBAHXIIVDCJ-FCHUYYIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CN(C3=C(C2=O)C=CC=N3)C4=CC=CC(=C4)C5=CC(=C(C=C5)C6CC6C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1NC(=O)C2=CN(C3=C(C2=O)C=CC=N3)C4=CC=CC(=C4)C5=CC(=C(C=C5)[C@@H]6C[C@H]6C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934995-87-6
Record name MK-0952
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934995876
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MK-0952
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N48GH1UIR0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Cellular Mechanisms of Action

Phosphodiesterase 4 (PDE4) Inhibition

PDE4 enzymes are a superfamily of phosphodiesterases that specifically hydrolyze cAMP, converting it to its inactive form, 5'-AMP. By inhibiting PDE4, MK-0952 prevents the degradation of cAMP, thereby elevating its intracellular levels. This mechanism is central to the biological effects observed with this compound. mdpi.compeerj.com

PDE4 enzymes are encoded by four distinct genes (PDE4A, PDE4B, PDE4C, and PDE4D), which undergo alternative splicing to produce numerous isoforms. peerj.com These isoforms exhibit differential tissue distribution and cellular localization, contributing to the diverse physiological roles of PDE4. Research indicates that this compound is a selective PDE4 inhibitor. researchgate.netmedchemexpress.commedchemexpress.com One study reports an IC₅₀ value of 0.53 nM for PDE4, indicating potent inhibition. medchemexpress.commedchemexpress.com While broad PDE4 inhibition is the core mechanism, the precise selectivity profile of this compound across the various PDE4 isoforms (PDE4A, PDE4B, PDE4C, and PDE4D) can influence its specific cellular and physiological effects. PDE4D isoforms, in particular, are noted for their fundamental role in cognitive processes and are highly expressed in the central nervous system (CNS), especially in areas like the hippocampus. mdpi.com PDE4D4 and PDE4D6 isoforms are predominantly found in neurons. mdpi.com

The inhibition of PDE4 by this compound directly impacts intracellular cyclic nucleotide signaling, primarily through the cAMP pathway.

By blocking cAMP hydrolysis, this compound leads to an accumulation of intracellular cAMP. mdpi.comwikipedia.org Elevated cAMP levels can then activate various downstream effectors, initiating a cascade of intracellular events. wikipedia.orgmdpi.comtandfonline.com This regulation of the cAMP pathway is a key aspect of this compound's mechanism of action. peerj.comresearchgate.net

Increased intracellular cAMP levels resulting from PDE4 inhibition by compounds like this compound lead to the activation of protein kinase A (PKA), also known as cAMP-dependent protein kinase. mdpi.comwikipedia.orgtandfonline.com PKA is a key enzyme that phosphorylates various target proteins, including the transcription factor cAMP response element-binding protein (CREB). mdpi.comresearchgate.nettandfonline.com Phosphorylation of CREB at specific residues, such as Ser133, is critical for its activation and subsequent regulation of gene expression. researchgate.net This cAMP/PKA/CREB pathway is fundamental in numerous cellular processes, including those relevant to neuronal function and plasticity. mdpi.compeerj.comresearchgate.net The interplay between elevated cAMP, activated PKA, and phosphorylated CREB is a significant component of how this compound exerts its effects at the molecular level. mdpi.comresearchgate.net

Modulation of Intracellular Cyclic Nucleotide Signaling

Cyclic Adenosine (B11128) Monophosphate (cAMP) Pathway Regulation

Impact on Neuronal and Glial Cell Function

The modulation of cAMP signaling via PDE4 inhibition by this compound has significant implications for the function of both neurons and glial cells in the CNS. peerj.commdpi.comnih.govnih.gov Glial cells, including astrocytes and microglia, play crucial roles in supporting neuronal function, modulating synaptic activity, and responding to injury and inflammation. nih.govnih.gov Dysregulation of intracellular cAMP levels in glial cells, particularly microglia, can occur in response to inflammatory signals and is thought to involve the upregulation of cAMP-specific PDE expression and activity. mdpi.comnih.gov By increasing cAMP levels, PDE4 inhibitors can influence glial cell function and their communication with neurons. mdpi.comnih.govnih.gov

The cAMP/PKA/CREB pathway is a critical mediator of neuroplasticity and synaptic function. mdpi.compeerj.comresearchgate.netaging-us.com Neuroplasticity refers to the ability of the nervous system to change and adapt over time, including modifications in synaptic strength and structure. aging-us.com CREB activation, downstream of cAMP and PKA, is essential for synaptic plasticity and the formation of long-term memory. mdpi.comresearchgate.netaging-us.com Studies suggest that PDE4 inhibition can enhance long-term synaptic facilitation and improve learning and memory processes by activating the cAMP/PKA/CREB pathway. peerj.com Furthermore, PDE4 inhibitors like this compound have been investigated for their potential to alleviate neuroinflammation and enhance cognitive function, which are closely linked to neuroplasticity and synaptic integrity. aging-us.com The disruption of the PDE4/cAMP/PKA/CREB pathway has been implicated in impaired neuroplasticity and synaptic loss in various conditions. aging-us.com Therefore, this compound's ability to modulate this pathway through PDE4 inhibition highlights its potential impact on these fundamental neuronal processes. mdpi.compeerj.comresearchgate.netaging-us.com

Table 1: Summary of this compound's Molecular and Cellular Actions

Mechanism of ActionKey EffectDownstream ImpactRelevant Cellular Processes
PDE4 InhibitionIncreased intracellular cAMP levels. mdpi.comwikipedia.orgActivation of PKA. mdpi.comwikipedia.orgtandfonline.comModulation of various cellular functions.
cAMP Pathway ModulationElevated cAMP concentration. mdpi.comwikipedia.orgActivation of PKA and other effectors. wikipedia.orgmdpi.comtandfonline.comSignal transduction.
PKA ActivationPhosphorylation of target proteins. mdpi.comresearchgate.netActivation of CREB. mdpi.comresearchgate.nettandfonline.comRegulation of enzyme activity and gene expression.
CREB Phosphorylation/ActivationEnhanced transcriptional activity. researchgate.netRegulation of genes involved in plasticity. mdpi.comNeuroplasticity, memory formation. mdpi.comresearchgate.net
Impact on Neuronal/Glial CellsModulation of intracellular signaling. mdpi.comInfluences glia-neuron communication. nih.govnih.govSupport for neuronal function, response to stimuli.
Regulation of NeuroplasticityEnhancement of cAMP/PKA/CREB signaling. peerj.comFacilitation of synaptic changes. peerj.comaging-us.comLearning, memory, adaptation. mdpi.comresearchgate.netaging-us.com
Impact on Synaptic FunctionModulation of synaptic plasticity. aging-us.comInfluence on synaptic strength and transmission. aging-us.comNeurotransmission, circuit function.

Influence on Neurotransmitter Systems (e.g., Dopaminergic, Serotonergic)

The influence of this compound on neurotransmitter systems is primarily mediated through its impact on cAMP signaling within neurons. PDE4 enzymes are expressed in the brain, and their inhibition can affect neuronal function and communication. The cAMP/PKA/CREB pathway is particularly relevant in this context. Increased cAMP levels activate PKA, which can then phosphorylate the cAMP-responsive element-binding protein (CREB). Phosphorylated CREB acts as a transcription factor, influencing the expression of genes involved in synaptic plasticity, neuronal survival, and neurogenesis. These processes are fundamental to cognitive function and are implicated in various neurological and psychiatric disorders that involve dysregulation of neurotransmitter systems like the dopaminergic and serotonergic pathways.

Research indicates that PDE4 plays a role in modulating cAMP-mediated dopamine (B1211576) signaling in the postsynaptic region. fishersci.ca By inhibiting PDE4, this compound can potentially enhance or restore this signaling, which could have implications for conditions where dopaminergic neurotransmission is impaired. The exploration of PDE4 inhibitors, including this compound, for neuropsychiatric disorders suggests a potential link between their mechanism of action and the modulation of neurotransmitter-related imbalances that characterize these conditions. fishersci.caxenbase.orgfishersci.ca While direct modulation of neurotransmitter synthesis or reuptake by this compound is not its primary mechanism, its effects on intracellular cAMP signaling can indirectly influence the function and plasticity of neuronal circuits that utilize these neurotransmitters.

Anti-inflammatory Cellular Pathways and Cytokine Modulation

PDE4 enzymes are highly expressed in key immune and inflammatory cells, including macrophages, T cells, and epithelial cells. The inhibition of PDE4 by compounds like this compound leads to increased intracellular cAMP levels within these cells, which broadly exerts anti-inflammatory effects.

The elevated cAMP activates PKA and Epac pathways, which can interfere with pro-inflammatory signaling cascades, such as the NF-κB pathway. Activation of PKA can modulate the interaction of NF-κB with co-activators like CREB binding protein (CBP), thereby suppressing the transcription of pro-inflammatory genes. Furthermore, increased cAMP can promote the synthesis and release of anti-inflammatory cytokines while simultaneously inhibiting the production of pro-inflammatory cytokines.

Preclinical Research and Efficacy Studies

In Vitro Pharmacological Characterization

In vitro studies are essential for understanding the direct effects of MK-0952 on its molecular target, PDE4, and assessing its specificity.

This compound has been characterized as a potent inhibitor of the PDE4 enzyme. Studies evaluating its inhibitory effect on isolated PDE4 have reported low nanomolar half-maximal inhibitory concentration (IC50) values. Specifically, an IC50 of 0.6 nM for PDE4 inhibition has been reported. wikipedia.orgwikidata.org Another study indicated an IC50 of 0.53 nM. fishersci.ca This high intrinsic potency suggests a strong interaction with the PDE4 enzyme's active site. However, its activity in a more complex biological matrix like whole blood was found to be lower, with an IC50 of 555 nM. wikipedia.orgwikidata.org This difference between isolated enzyme and whole blood potency can be influenced by factors such as protein binding and cellular uptake.

Enzyme TargetIC50 (nM)Reference
PDE4 (isolated)0.6 wikipedia.orgwikidata.org
PDE4 (isolated)0.53 fishersci.ca
Whole Blood555 wikipedia.orgwikidata.org

This compound is described as a selective PDE4 inhibitor. wikipedia.orgwikidata.orgguidetopharmacology.orgfishersci.ca The PDE superfamily consists of 11 families (PDE1-PDE11), with PDE4 being specifically responsible for the hydrolysis of cAMP. wikipedia.orgmims.comwikipedia.orgsenescence.infonih.gov By inhibiting PDE4, this compound leads to an increase in intracellular cAMP levels within cells. wikipedia.orgmims.comsenescence.infonih.gov Elevated cAMP can then activate downstream signaling cascades, notably the Protein Kinase A (PKA) pathway and Exchange Protein Activated by cAMP (Epac) pathway. wikipedia.orgmims.comsenescence.infonih.gov These pathways play critical roles in various cellular processes relevant to neuronal function, including the regulation of gene transcription and modulation of synaptic plasticity. wikipedia.orgmims.comfishersci.ca While this compound is characterized as selective for PDE4, detailed comparative inhibition data across the entire PDE superfamily or specific PDE4 subtypes (PDE4A, PDE4B, PDE4C, PDE4D) were not extensively detailed in the provided information. However, the focus on PDE4 inhibition aligns with the known role of this enzyme family, particularly PDE4D isoforms highly expressed in brain regions like the hippocampus, in cognitive processes. wikipedia.orgfishersci.ca

Enzyme Inhibition Kinetics and Potency

In Vivo Efficacy Models

Preclinical in vivo studies are conducted to assess the functional effects of this compound in living organisms, particularly in models designed to mimic aspects of human cognitive impairment.

PDE4 inhibitors have shown promise in ameliorating cognitive deficits associated with aging in animal models. wikipedia.orgfishersci.ca this compound has been considered as a potential therapy for memory impairment and mild cognitive damage, conditions often linked to age-related cognitive decline. wikipedia.org Reviews of phosphodiesterase inhibitors in the context of aging and Alzheimer's disease highlight that PDE4 inhibitors have improved memory performance in aged animals. wikipedia.orgfishersci.ca While specific detailed studies focusing solely on this compound in well-defined models of age-related cognitive decline were not extensively described in the provided snippets, its classification as a PDE4 inhibitor and its investigation for cognitive impairment align it with this area of research.

Preclinical studies have indicated that this compound enhances cognition in models relevant to Alzheimer's disease (AD). wikipedia.orgwikidata.orgnih.gov PDE4 inhibitors, including reference compounds like rolipram (B1679513), have demonstrated effectiveness in mouse models of AD, leading to improvements in synaptic transmission, synaptic plasticity, and various forms of memory, such as working, reference, and associative memory. nih.govciteab.com The positive preclinical cognitive enhancement results observed with this compound contributed to its progression into clinical trials for patients with mild-to-moderate AD. wikipedia.orgwikidata.orgnih.gov The in vivo efficacy tests mentioned in the discovery of this compound likely included models relevant to the cognitive deficits observed in AD. wikipedia.orgwikidata.org

Alzheimer's Disease Animal Models

Neuroprotective Effects in Preclinical Disease Models

PDE4 inhibitors, including this compound, have demonstrated neuroprotective properties in preclinical models. nih.govresearchgate.netmdpi.com The increase in cAMP signaling mediated by PDE4 inhibition is thought to contribute to these effects. nih.govmdpi.com This neuroprotection is considered a promising aspect of PDE4 inhibitors for addressing neurodegenerative conditions. nih.govresearchgate.net

Evaluation in Models of Neuropsychiatric Conditions

Phosphodiesterase inhibitors, including PDE4 inhibitors like rolipram and roflumilast, have been explored for their potential in treating neuropsychiatric disorders. researchgate.net While the research on this compound specifically in models of neuropsychiatric conditions beyond cognitive impairment is less extensively detailed in the provided search results, the broader class of PDE4 inhibitors has shown antidepressant- and anxiolytic-like effects in vivo. researchgate.netresearchgate.net The complex expression patterns of PDE isoforms in the brain suggest that targeting specific PDE inhibitors to particular neuropsychiatric conditions may maximize efficacy. tandfonline.com

Investigation in Other Disease Models (e.g., Prader-Willi Syndrome, Stroke)

Research suggests potential applications of PDE4 inhibitors in other disease models, including Prader-Willi Syndrome and stroke. PDE4 inhibitors, including this compound, have been listed as potential therapeutic agents for Prader-Willi Syndrome in patent literature. google.com In the context of stroke, PDE4 inhibition is being investigated as a potential therapeutic strategy. researchgate.netpeerj.com The PDE4D gene has been linked to the risk of ischemic stroke, and inhibiting PDE4 can enhance synaptic plasticity, regulate cellular metabolism, and prevent secondary brain injury in stroke models. peerj.com

Pharmacokinetic and Pharmacodynamic Characterization in Preclinical Species

Bioavailability and Absorption Profiles

Preclinical studies have indicated that this compound is orally bioavailable. researchgate.net While specific detailed absorption profiles across various preclinical species are not extensively provided in the immediate search results, oral bioavailability is a key pharmacokinetic property assessed in preclinical development.

Central Nervous System Penetration and Distribution

Sustained Target Modulation and Efficacy Durations

Preclinical investigations into this compound, a selective phosphodiesterase 4 (PDE4) inhibitor, have demonstrated its intrinsic potency and effectiveness in enhancing cognition in animal models, supporting its exploration as a potential treatment for long-term memory loss and mild cognitive impairment uni.luwikipedia.orgmedkoo.complos.orgnih.gov. Supporting in vivo results were reported in preclinical efficacy tests uni.lunih.gov.

While preclinical studies have indicated this compound's efficacy in cognitive improvement, detailed research findings specifically addressing the sustained target modulation and the precise durations of efficacy in these preclinical settings are not extensively disclosed in the readily available literature. The available information highlights its role as a potent PDE4 inhibitor and its positive effects on cognition in animal models, which served as the basis for its progression to clinical trials uni.luwikipedia.orgmedkoo.complos.orgnih.gov. However, specific data tables or graphical representations illustrating the time course of target engagement or the duration of cognitive enhancement following single or multiple administrations in preclinical species were not identified in the conducted search.

Translational Research and Clinical Investigation

Rationale for Clinical Development in Alzheimer's Disease

The rationale for developing MK-0952 for Alzheimer's disease (AD) is rooted in the understanding of the role of phosphodiesterases, particularly PDE4, in cognitive processes. PDE4 enzymes are involved in the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in various cellular signaling pathways. tandfonline.comresearchgate.netnih.gov In the brain, cAMP signaling is essential for processes underlying neuroplasticity and neuroprotection. tandfonline.comresearchgate.netnih.gov Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn activates protein kinase A (PKA). Activated PKA can phosphorylate the transcription factor CREB (cAMP response element-binding protein), promoting the transcription of genes associated with synaptic plasticity and neurogenesis, processes vital for learning and memory formation. nih.govalzdiscovery.org

Preclinical studies utilizing PDE4 inhibitors, such as rolipram (B1679513), have demonstrated improvements in learning and memory in animal models of aging and AD. alzdiscovery.orgresearchgate.netresearchgate.net Building upon this evidence, preclinical investigations specifically with this compound showed benefits in animal models relevant to long-term memory loss and mild cognitive impairment. nih.govmedkoo.comcsic.esgoogle.com These promising preclinical findings provided the impetus for advancing this compound into clinical trials to evaluate its potential in patients with mild-to-moderate Alzheimer's disease. nih.govresearchgate.netresearchgate.net

Overview of Completed Clinical Trials for this compound

Clinical investigation into this compound included studies in patients with Alzheimer's disease.

A notable completed clinical trial for this compound was a Phase II study conducted in patients diagnosed with mild to moderate Alzheimer's disease. tandfonline.comalzdiscovery.orgresearchgate.nettandfonline.comnih.gov This study, sponsored by Merck, was completed in 2008. tandfonline.comresearchgate.nettandfonline.com The clinical trial is publicly identified by the ClinicalTrials.gov Identifier NCT00362024. tandfonline.comresearchgate.nettandfonline.comnih.govpatsnap.com Another related study, potentially the same or a closely linked investigation, is listed with the EudraCT Number EUCTR2006-003924-13-GB. patsnap.com

While detailed methodologies of the completed Phase II trial (NCT00362024) are not extensively disclosed in the search results, one source describes a Phase IIa study (potentially corresponding to the main Phase II effort) as a randomized, double-blind, placebo-controlled, 2-period crossover study designed to assess efficacy and safety. patsnap.com The use of a placebo-controlled, double-blind, and randomized design is standard in clinical trials to minimize bias and allow for rigorous evaluation of a compound's effects. The crossover design would involve participants receiving both the active compound and placebo at different times during the study period.

Despite the completion of the Phase II study (NCT00362024) in 2008, the clinical outcomes have not been publicly disclosed or published. tandfonline.comresearchgate.netnih.govresearchgate.nettandfonline.comnih.gov Information regarding the results remains limited in the publicly available domain. A Freedom of Information Act (FOIA) request submitted to the MHRA in the UK specifically regarding this compound data resulted in a response indicating that the requested information was "Not held". service.gov.uk

Summary of Completed Phase II Trial (NCT00362024)

IdentifierStatusIndicationCompletion DateSponsorDisclosure Status
NCT00362024Completed/Terminated alzdiscovery.orgpatsnap.comMild to Moderate Alzheimer's Disease2008 tandfonline.comresearchgate.nettandfonline.comMerckNot Disclosed tandfonline.comresearchgate.netnih.govresearchgate.nettandfonline.comnih.gov
EUCTR2006-003924-13-GBNot yet recruiting/Terminated patsnap.comAlzheimer's Disease---

Clinical Trial Design and Methodological Approaches

Potential for Broader Therapeutic Applications Based on Preclinical Data

Preclinical research on this compound and other PDE4 inhibitors suggests potential therapeutic applications extending beyond Alzheimer's disease, particularly in the treatment of cognitive impairment.

MK-0925 was discovered as a selective PDE4 inhibitor with the aim of treating long-term memory loss and mild cognitive impairment. nih.govmedkoo.com Preclinical studies demonstrated that this compound enhanced cognition in animal models. nih.govresearchgate.netresearchgate.net The positive effects of PDE4 inhibitors on cognition in rodent models of aging and AD support their potential in addressing age-related cognitive decline and mild cognitive impairment (MCI), which is considered a prodromal stage of AD. researchgate.netnih.govresearchgate.nettandfonline.com Furthermore, cognitive deficits are a significant feature in various neurological and psychiatric disorders beyond AD, including depression and schizophrenia. nih.gov While specific clinical data for this compound in these conditions is not available in the search results, the preclinical evidence supporting its cognitive-enhancing properties as a PDE4 inhibitor suggests a potential for broader application in conditions characterized by cognitive impairment.

Neuroinflammatory Conditions

Neuroinflammation is a significant component in the pathology of various neurodegenerative diseases, including Alzheimer's disease (AD). PDE4 inhibitors, by increasing cAMP levels, can exert anti-inflammatory effects and promote neuroprotection. researchgate.netmdpi.comaging-us.comnih.govmdpi.com Research indicates that PDE4 inhibition can mitigate neuroinflammation and enhance cognitive function. aging-us.comnih.govmdpi.com Specifically, the PDE4B isoform has been implicated in mediating neuronal inflammation, and its inhibition has been shown to decrease levels of pro-inflammatory cytokines such as TNFα and IL-1β induced by amyloid-β. researchgate.net

This compound, as a selective PDE4 inhibitor, was discovered with the aim of penetrating the blood-brain barrier for CNS indications, including the treatment of long-term memory loss and mild cognitive impairment. csic.esnih.gov Based on promising preclinical evidence, which demonstrated benefits in animal models for long-term memory and mild cognitive impairment, this compound advanced to clinical trials for patients with mild to moderate Alzheimer's disease. nih.govmdpi.comcsic.esmdpi.comresearchgate.netmdpi.comresearchgate.net

A Phase II clinical study (ClinicalTrials.gov Identifier: NCT00362024) investigating this compound in patients with mild to moderate AD was completed in 2008. nih.govmdpi.commdpi.comresearchgate.nettandfonline.comopenaccessjournals.com However, the results of this study have not been publicly disclosed. researchgate.netresearchgate.nettandfonline.comopenaccessjournals.com

Structure Activity Relationships and Medicinal Chemistry Efforts

Design and Synthesis Strategies for Naphthyridinone-Based PDE4 Inhibitors

MK-0952 is a naphthyridinone-based compound, a structural class that has been explored for PDE4 inhibition. The design and synthesis strategies for this class of inhibitors, including this compound, have aimed to optimize their interaction with the PDE4 enzyme active site. The core naphthyridinone scaffold serves as a foundation, with various substituents being introduced and modified to enhance potency, selectivity, and pharmacokinetic properties. The discovery of this compound emerged from research into a novel series of 8-biarylnaphthyridinones designed as PDE4 inhibitors. nih.gov

Elucidation of Key Structural Features for PDE4 Potency and Selectivity

Research has focused on identifying the specific structural features within the naphthyridinone framework and its substituents that are critical for potent and selective PDE4 inhibition. This compound is described as an intrinsically potent inhibitor with an IC₅₀ of 0.6 nM. nih.gov Achieving selectivity for PDE4 over other phosphodiesterase families (PDE1-3, 5-11) is crucial to minimize off-target effects. Furthermore, selectivity among the different PDE4 subtypes (PDE4A, 4B, 4C, and 4D) has been a goal, as different subtypes may be involved in distinct physiological processes and side effect profiles. nih.gov The structurally conserved catalytic domain among PDE4 subtypes presents a challenge in synthesizing subtype-selective inhibitors. nih.gov

Optimization for Central Nervous System Penetration

Given that PDE4 inhibitors have been investigated for CNS-related conditions such as long-term memory loss and mild cognitive impairment, optimizing CNS penetration has been a significant aspect of the medicinal chemistry efforts for compounds like this compound. nih.gov Strategies to enhance brain penetration involve modulating physicochemical properties such as lipophilicity, molecular weight, and the number of hydrogen bond donors and acceptors. This compound is reported to penetrate the brain. google.com

Comparative Analysis with Other Phosphodiesterase Inhibitors

This compound has been compared to other PDE4 inhibitors and phosphodiesterase inhibitors from different families. For instance, early PDE4 inhibitors like rolipram (B1679513) showed efficacy but were associated with significant side effects, including nausea and vomiting, which were linked to their interaction with different PDE4 conformers (high-affinity Rolipram binding state - HARBS). mdpi.com Newer PDE4 inhibitors, including this compound, have aimed to mitigate these side effects while maintaining or improving efficacy. peerj.com Comparative studies with other Merck compounds, such as MK-0359 and MK-0873, have been conducted to validate the design hypothesis and assess the relative profiles of these molecules. researchgate.netpatsnap.com MK-0873 is also a naphthyridinone-based PDE4 inhibitor that was identified through SAR studies focused on potency against PDE4 and inhibition of TNF-alpha production. patsnap.comresearchgate.net

Future Directions and Emerging Research Avenues

Advanced Preclinical Characterization

Advanced preclinical studies are crucial for a deeper understanding of the pharmacological profile and potential therapeutic applications of PDE4 inhibitors.

High-Resolution Imaging and Biomarker Studies

Future preclinical research could utilize high-resolution imaging techniques, such as advanced Magnetic Resonance Imaging (MRI) and Positron Emission Tomography (PET), to identify and validate imaging biomarkers for neurodegenerative disorders. unimib.itnih.gov These studies can help in understanding the impact of PDE4 inhibition on brain structure, function, and pathology at a detailed level in animal models. Identifying prodromal synaptic alterations using neuroimaging and correlating findings with molecular methods and behavioral tests could address the lack of early markers for testing novel therapies. unimib.it Biomarkers in cerebrospinal fluid (CSF) and imaging have been used in clinical trials for AD, initially for diagnosis and prognosis, and later as potential indicators of drug effects. wellbeingintlstudiesrepository.org

Long-Term Efficacy and Safety Assessments

While initial preclinical efficacy tests for MK-0952 were reported, future research necessitates comprehensive long-term efficacy and safety assessments in relevant animal models. researchgate.netnih.govresearchgate.net Although the clinical application of earlier PDE4 inhibitors like rolipram (B1679513) was limited by severe side effects, the development of more selective inhibitors aims to improve the therapeutic window. frontiersin.org Long-term studies would help determine the sustained therapeutic effects and potential for delayed adverse events, providing critical data before advancing to further clinical investigation.

Exploration of Combination Therapies with Existing or Novel Agents

The complex nature of neurological disorders suggests that combination therapies could offer benefits over monotherapies by targeting multiple pathways. tandfonline.commdpi.com Research directions include exploring the combination of PDE4 inhibitors with existing treatments for neurological conditions or with novel agents. For instance, the combined use of cholinesterase and PDE inhibitors has shown potential for complementary effects on cognitive function in preclinical studies. mdpi.com This strategy is being pursued in synthetic medicinal chemistry and drug repurposing efforts. mdpi.com Combining PDE inhibitors could potentially enhance efficacy while mitigating dose-limiting side effects of individual compounds. tandfonline.com

Development of Novel Analogs with Enhanced Pharmacological Profiles

The development of novel analogs of this compound and other PDE4 inhibitors is a key future direction. The aim is to create compounds with improved potency, selectivity for specific PDE4 subtypes (PDE4A, PDE4B, PDE4C, PDE4D), better brain penetration, and reduced off-target effects, particularly those associated with gastrointestinal issues which are common with PDE4 inhibitors. peerj.comcsic.es Structure-activity relationship studies are crucial in designing analogs with an improved safety profile and enhanced therapeutic window. researchgate.netfrontiersin.org Strategies include developing subtype-selective inhibitors, compounds with reduced affinity for the high-affinity rolipram binding site (HARBS), or allosteric enzyme inhibitors. csic.es

Application in Under-Explored Neurological and Neurodevelopmental Disorders

Beyond the initial focus on memory loss and cognitive impairment, future research could explore the application of PDE4 inhibitors like this compound in other neurological and neurodevelopmental disorders where cAMP signaling and neuroinflammation play a role. PDE4 inhibitors have been investigated for conditions such as depression, neuropathic pain, Parkinson's disease, multiple sclerosis, and stroke. frontiersin.orgpeerj.com The role of immune dysfunction in neurodevelopmental disorders like autism spectrum disorders (ASD) suggests potential avenues for exploring the therapeutic effects of immunomodulatory agents like PDE4 inhibitors in these conditions. nih.gov

Methodological Advancements in PDE4 Research and Drug Discovery

Advancements in research methodologies are vital for the efficient discovery and development of future PDE4 inhibitors. This includes the application of computational methods such as virtual screening, molecular docking, and molecular dynamics simulations for identifying potential lead compounds and understanding their interactions with PDE4 enzymes. nih.govcolab.ws In silico drug discovery methods can help reduce the time and cost associated with traditional drug discovery processes. colab.ws Furthermore, utilizing advanced in vitro and in vivo models that better recapitulate human disease pathology will be crucial for accurately assessing the potential of new PDE4 inhibitors.

Q & A

Q. What experimental design frameworks are recommended for initial studies on MK-0952?

Researchers should adopt structured frameworks such as PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to formulate hypotheses and ensure alignment with prior literature . For example, a baseline study might compare this compound’s biochemical interactions against a control compound, using in vitro assays to establish dose-response relationships. Experimental protocols must detail reagent purity, instrumentation calibration, and statistical power calculations to minimize bias .

Q. How can researchers validate the reproducibility of this compound’s reported pharmacological properties?

Reproducibility requires rigorous replication of methods from primary literature, including:

  • Material sourcing : Specify batch numbers, suppliers, and storage conditions for this compound.
  • Protocol transparency : Publish raw data, instrument settings (e.g., HPLC parameters), and statistical code in supplementary materials .
  • Negative controls : Include solvent-only and known inhibitor groups to isolate this compound-specific effects. Cross-validation with orthogonal techniques (e.g., SPR vs. ITC for binding affinity) is advised .

Advanced Research Questions

Q. How should conflicting data on this compound’s mechanism of action be resolved?

Contradictions in mechanistic studies (e.g., kinase inhibition vs. allosteric modulation) demand:

  • Triangulation : Combine biochemical assays (e.g., enzymatic activity), structural analyses (crystallography), and computational modeling (MD simulations) to reconcile disparities .
  • Contextual analysis : Evaluate experimental conditions (pH, temperature, co-factors) across studies that may explain variability. For instance, ion concentration differences could alter this compound’s binding kinetics .
  • Meta-analysis : Aggregate datasets from multiple labs using standardized effect-size metrics (e.g., Cohen’s d) to identify trends obscured by small sample sizes .

Q. What mixed-methods approaches are suitable for studying this compound’s off-target effects?

A convergent parallel design integrates:

  • Quantitative : High-throughput screening (HTS) to quantify off-target binding across proteomic panels.
  • Qualitative : Transcriptomic profiling (RNA-seq) to identify pathways perturbed by this compound exposure . Ensure alignment between research questions and methods—e.g., HTS data can be analyzed via ANOVA, while pathway enrichment tools (DAVID, GSEA) interpret transcriptomic results. Triangulate findings through joint displays comparing in silico predictions with empirical data .

Q. How can researchers address ethical and methodological challenges in longitudinal this compound studies?

  • Ethical compliance : Obtain IRB approval for animal/human studies, emphasizing minimization of harm (3Rs principles: Replacement, Reduction, Refinement) .
  • Data integrity : Implement blinded analysis, randomized sampling, and pre-registered protocols to mitigate confirmation bias. Use tools like Open Science Framework for transparent workflow documentation .
  • Longitudinal stability : Monitor this compound’s chemical stability under storage conditions (e.g., accelerated degradation studies) to ensure data reliability over time .

Methodological Tools and Best Practices

Q. What statistical methods are optimal for analyzing dose-dependent responses to this compound?

  • Non-linear regression : Fit sigmoidal curves (e.g., Hill equation) to dose-response data using software like GraphPad Prism or R’s drc package.
  • Error propagation : Report 95% confidence intervals for EC₅₀/IC₅₀ values and use bootstrapping for non-normal distributions .
  • Multivariate analysis : Apply PCA or PLS-DA to disentangle correlated variables in omics datasets .

Q. How can researchers ensure robustness in this compound’s in vivo pharmacokinetic studies?

  • Pharmacokinetic modeling : Use compartmental models (e.g., non-linear mixed-effects) to estimate absorption/distribution parameters.
  • Sampling rigor : Collect plasma/tissue samples at timepoints covering ≥3 half-lives. Validate assays with spiked matrix controls to correct for matrix effects .
  • Cross-species validation : Compare rodent and non-rodent models to assess translational relevance .

Data Management and Reporting

Q. What criteria define a rigorous data management plan (DMP) for this compound research?

A compliant DMP must include:

  • Metadata standards : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) with detailed descriptors (e.g., MIAME for microarray data).
  • Version control : Track dataset revisions via Git or institutional repositories .
  • Ethical archiving : Securely store raw data for 5–10 years post-publication, adhering to GDPR/HIPAA for sensitive data .

Q. How should researchers address peer review critiques of this compound studies?

  • Re-analysis : Share reproducible workflows (e.g., Jupyter notebooks) to allow independent verification.
  • Controlled rebuttals : Use neutral language to address methodological concerns, citing supplementary experiments (e.g., additional negative controls) .
  • Transparency : Disclose conflicts of interest (e.g., funding sources) and limitations (e.g., in vitro-to-in vivo extrapolation uncertainties) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.